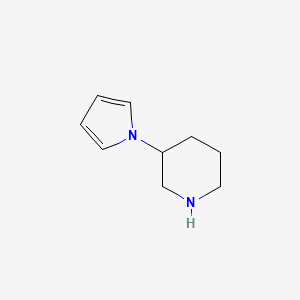

3-(1H-pyrrol-1-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVVJUQLGSKKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309206 | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-97-4 | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrrole Piperidine Hybrid Compounds

Strategies for Forming N-Pyrrol-1-yl-Piperidine Linkages

The construction of the bond between the pyrrole (B145914) nitrogen and the piperidine (B6355638) ring is a key synthetic challenge. Approaches range from the direct coupling of pre-formed rings to the de novo synthesis of one ring onto the other.

Direct coupling methods involve the formation of a C-N bond between a pyrrole precursor and a piperidine precursor. A classic and highly effective method for forming the pyrrole ring is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-aminopiperidine. The reaction typically proceeds under acidic conditions to furnish the N-substituted pyrrole ring directly onto the piperidine scaffold.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful strategy. This approach would involve coupling a piperidine derivative (e.g., 3-halopiperidine, suitably protected) with pyrrole in the presence of a palladium catalyst and a suitable base.

Alternatively, cyclization strategies focus on building the piperidine ring de novo from acyclic precursors already attached to the pyrrole moiety. A modular and diastereoselective (5+1) cyclization approach has been developed for synthesizing N-aryl and N-heteroaryl piperidines. researchgate.netnih.govacs.org This protocol utilizes a reductive amination/aza-Michael reaction sequence, which allows for the rapid construction of complex piperidine ring systems from simple, widely available heterocyclic amines and carbonyl electrophiles. acs.orgchemrxiv.orgwordpress.com Such methods are highly valued for their modularity and ability to control stereochemistry, providing access to specific isomers that may be difficult to obtain through other routes. acs.org

Table 1: Overview of Direct Coupling and Cyclization Strategies

| Strategy | Description | Key Reagents | Advantages |

|---|---|---|---|

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine (3-aminopiperidine) to form the pyrrole ring. | 1,4-dicarbonyl, 3-aminopiperidine, acid catalyst | Convergent, reliable for pyrrole formation. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl/heteroaryl halide with an amine. | Pyrrole, 3-halopiperidine derivative, Pd catalyst, base, ligand | Broad substrate scope, good functional group tolerance. |

| De Novo Piperidine Synthesis | Construction of the piperidine ring from acyclic precursors attached to the pyrrole. | Heterocyclic amine, carbonyl electrophile | High modularity, stereochemical control. acs.org |

Hydrogenation of a corresponding aromatic precursor is one of the most direct and widely used methods for synthesizing saturated heterocycles like piperidine. nih.gov For the synthesis of 3-(1H-pyrrol-1-yl)piperidine, the logical precursor is 3-(1H-pyrrol-1-yl)pyridine. The pyridine (B92270) ring can be selectively reduced to a piperidine ring without affecting the aromatic pyrrole ring under various catalytic hydrogenation conditions. This transformation is typically achieved using transition metal catalysts under a hydrogen atmosphere or via transfer hydrogenation. dicp.ac.cnorganic-chemistry.org

Commonly employed catalysts include palladium, platinum, rhodium, ruthenium, and nickel. nih.govnih.gov The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. nih.gov For instance, rhodium catalysts have been shown to be effective for hydrogenating substituted pyridines under mild conditions. nih.gov Transfer hydrogenation, using hydrogen donors like formic acid, ammonium (B1175870) formate, or ammonia (B1221849) borane, offers a practical alternative to using high-pressure hydrogen gas. dicp.ac.cnorganic-chemistry.org

Table 2: Selected Catalytic Systems for Pyridine to Piperidine Hydrogenation

| Catalyst System | Hydrogen Source | Conditions | Notes |

|---|---|---|---|

| Rh/C | H₂ | 80 °C, 5 atm, water | Effective for various heteroaromatics. organic-chemistry.org |

| Pd/C | Ammonium Formate | Mild conditions | Avoids strong acids and harsh reagents. organic-chemistry.org |

| Iridium(I) complex | H₂ | Mild conditions | Used for asymmetric hydrogenation of pyridinium (B92312) salts. nih.gov |

| RuCl₃·xH₂O | Ammonia Borane | - | Transfer hydrogenation protocol. organic-chemistry.org |

| Borane Catalyst | Ammonia Borane | Metal-free | Provides good cis-selectivity. organic-chemistry.org |

Reductive amination provides another versatile route to the piperidine skeleton. nih.gov A "double reductive amination" approach, reacting a dicarbonyl compound with a primary amine, is a straightforward method for constructing the piperidine ring. chim.it This strategy is particularly powerful when applied to sugar-derived starting materials for creating polyhydroxylated piperidines. chim.itresearchgate.net The intramolecular version of this reaction, applied to functionalized carbohydrates, is a key method for synthesizing iminosugars containing the piperidine core. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient pathway to molecular complexity. bohrium.com They are prized for their high atom economy and bond-forming efficiency, making them ideal for creating libraries of structurally diverse molecules. bohrium.com While numerous MCRs exist for the synthesis of pyrroles orientjchem.orgsemanticscholar.orgrsc.org and piperidines nih.govajchem-a.com as separate entities, designing an MCR that directly assembles the this compound scaffold is more complex.

Conceptually, such a reaction could involve the condensation of an amine, a 1,4-dicarbonyl compound (a Paal-Knorr precursor), and a third component that facilitates the closure of the piperidine ring. For example, a reported three-component reaction for synthesizing highly functionalized piperidines involves the condensation of an amine, an aldehyde, and an active methylene (B1212753) compound. ajchem-a.com Adapting this logic, one could envision a reaction where one of the components already contains the pre-formed pyrrole ring, leading to the rapid assembly of the target hybrid scaffold.

Functional Group Transformations and Derivatization Reactions of Pyrrole-Piperidine Scaffolds

Once the core this compound structure is assembled, it can be further modified through various functional group transformations on either the pyrrole or piperidine ring.

The pyrrole and piperidine rings exhibit distinct reactivity towards oxidation and reduction.

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. Treatment with oxidizing agents like chromium trioxide can lead to ring opening and the formation of a maleic imide derivative. uop.edu.pkslideshare.net The saturated piperidine ring is more robust, but oxidation can occur at the carbon alpha to the nitrogen. The use of hypervalent iodine reagents can mediate the oxidation of N-protected piperidines, leading to the formation of reactive N-acyliminium ions, which are valuable intermediates for further functionalization. nih.gov

Reduction: While the piperidine ring is already saturated, the aromatic pyrrole ring can be reduced. Mild reduction of pyrrole with zinc and acetic acid can yield 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pkslideshare.net This partial reduction, known as the Knorr-Rabe reduction, proceeds by protonation of the pyrrole to form an iminium ion, which is then reduced. nih.gov More forceful conditions, such as catalytic hydrogenation (e.g., H₂/Ni at 200 °C) or reduction with red phosphorus and hydriodic acid, can lead to the complete saturation of the pyrrole ring, yielding a pyrrolidine (B122466). uop.edu.pkslideshare.netwikipedia.org This would transform the this compound scaffold into a 3-(pyrrolidin-1-yl)piperidine (B136534) structure.

Substitution Reactions: The pyrrole ring is significantly more reactive towards electrophilic aromatic substitution than benzene. pearson.com This is due to the nitrogen atom's lone pair being delocalized into the ring, increasing its electron density. pearson.com Substitution occurs preferentially at the C2 and C5 positions, as the carbocation intermediate formed by electrophilic attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). slideshare.netonlineorganicchemistrytutor.comvedantu.com Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation on the this compound scaffold would be expected to occur at the C2 or C5 position of the pyrrole ring. slideshare.net

Alkylation Strategies: The secondary amine of the piperidine ring in this compound is a nucleophilic site available for alkylation. N-alkylation can be readily achieved by treating the compound with an alkyl halide in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or non-nucleophilic organic bases like N,N-diisopropylethylamine (Hunig's base) in solvents such as acetonitrile (B52724) or DMF. researchgate.net This reaction provides a straightforward method for introducing a wide variety of substituents onto the piperidine nitrogen, further diversifying the molecular scaffold.

Acylation and Related Amide/Carbamate (B1207046) Formations

Once the this compound scaffold is obtained, further functionalization, particularly at the piperidine nitrogen, is often desired to explore structure-activity relationships. Acylation, the process of introducing an acyl group, is a fundamental transformation in this context.

The secondary amine of the piperidine ring in this compound is nucleophilic and readily undergoes acylation with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (activated with coupling agents). This reaction leads to the formation of amides. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields ureas and carbamates, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

The formation of carbamates is a widely used strategy in drug design. nih.gov Traditional methods for carbamate synthesis include the use of phosgene (B1210022) or its derivatives, or the Curtius rearrangement of acyl azides to form an isocyanate intermediate that can be trapped by an alcohol or amine. nih.gov More contemporary methods often employ mixed carbonates, such as those derived from p-nitrophenyl chloroformate, which react with amines to form carbamates under milder conditions. nih.gov

The following table summarizes common reagents and conditions for these transformations.

| Transformation | Reagent | Conditions | Product |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., triethylamine), aprotic solvent (e.g., DCM) | Amide |

| Acylation | Carboxylic Anhydride ((RCO)₂O) | Base (e.g., pyridine), aprotic solvent | Amide |

| Amide Coupling | Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, HATU), base, aprotic solvent | Amide |

| Carbamate Formation | Isocyanate (R-NCO) | Aprotic solvent | Carbamate |

| Carbamate Formation | Chloroformate (R-OCOCl) | Base (e.g., triethylamine), aprotic solvent | Carbamate |

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and stereochemical control, and to enable the rapid synthesis of compound libraries, advanced synthetic techniques have been applied to the synthesis of pyrrole-piperidine and other heterocyclic compounds.

Catalytic Methods in Pyrrole-Piperidine Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. For the synthesis of N-substituted pyrroles, the Paal-Knorr wikipedia.orgorganic-chemistry.orgrgmcet.edu.in and Clauson-Kaas nih.govbeilstein-journals.orgchem-station.com reactions are classical methods that can be catalyzed by various acids. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 3-aminopiperidine. wikipedia.orgorganic-chemistry.org The reaction is often acid-catalyzed to facilitate the dehydration steps. rgmcet.edu.in The Clauson-Kaas synthesis utilizes a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl equivalent, reacting with a primary amine in the presence of an acid catalyst. nih.govbeilstein-journals.org A variety of catalysts, including Brønsted and Lewis acids, have been employed to promote these reactions under milder and more environmentally friendly conditions. researchgate.net

For the construction of the piperidine ring itself, catalytic methods are also prevalent. These include the hydrogenation of pyridine precursors, often using heterogeneous catalysts like palladium on carbon or rhodium on carbon. organic-chemistry.orgnih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful method for the enantioselective synthesis of 3-substituted piperidines. nih.govacs.org This approach allows for the introduction of a wide range of substituents at the 3-position with high enantioselectivity. nih.govacs.org

High-Throughput Synthesis and Continuous Flow Reactor Applications

High-throughput synthesis (HTS) and continuous flow chemistry are powerful tools for accelerating drug discovery by enabling the rapid synthesis of large libraries of compounds. digitellinc.com These techniques are well-suited for the synthesis of N-substituted piperidines. For instance, a pyridine ring-opening-ring-closing strategy via Zincke imine intermediates has been developed as a general platform for accessing diverse N-substituted piperidine derivatives, which is amenable to high-throughput experimentation. digitellinc.com

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. acs.orgorganic-chemistry.orgacs.org This technology has been successfully applied to the synthesis of chiral piperidines. A continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been reported, providing rapid and scalable access to these valuable building blocks. acs.orgorganic-chemistry.orgacs.org The synthesis of various heterocyclic scaffolds, including piperidines, has been explored using continuous flow methods, highlighting the versatility of this technology. organic-chemistry.orgmtak.hu

Stereoselective Synthetic Pathways for Chiral Pyrrole-Piperidine Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. The 3-position of the piperidine ring in this compound is a stereocenter, and thus, stereoselective synthetic methods are required to access individual enantiomers.

Asymmetric synthesis of 3-substituted piperidines can be achieved through various strategies. One approach involves the use of chiral starting materials, such as enantiomerically pure 3-aminopiperidine. Another powerful strategy is the use of chiral catalysts to control the stereochemical outcome of the reaction. As mentioned earlier, rhodium-catalyzed asymmetric carbometalation is a key method for producing enantioenriched 3-substituted piperidines. nih.govacs.org This method involves a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the chiral piperidine. nih.govacs.org

Furthermore, stereoselective hydrogenation of substituted pyridines or tetrahydropyridines using chiral catalysts can also provide access to enantiomerically enriched piperidine derivatives. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

The following table outlines some of the advanced synthetic methods discussed:

| Method | Description | Key Features |

| Catalytic Paal-Knorr/Clauson-Kaas Synthesis | Acid-catalyzed condensation of a 1,4-dicarbonyl equivalent with 3-aminopiperidine. | Milder reaction conditions, potential for greener synthesis. |

| Rhodium-Catalyzed Asymmetric Carbometalation | Enantioselective functionalization of a dihydropyridine (B1217469) intermediate. | High enantioselectivity for 3-substituted piperidines. nih.govacs.org |

| High-Throughput Synthesis | Parallel synthesis of a large number of derivatives. | Rapid library generation for SAR studies. digitellinc.com |

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream. | Enhanced safety, scalability, and efficiency. acs.orgorganic-chemistry.orgacs.orgmtak.hu |

| Stereoselective Hydrogenation | Reduction of a prochiral pyridine or tetrahydropyridine (B1245486) using a chiral catalyst. | Access to enantiomerically pure piperidine derivatives. nih.gov |

Molecular Structure and Conformational Analysis in Research

Stereochemical Aspects of Substituted Piperidine (B6355638) Ring Systems

The piperidine ring is a common heterocyclic motif in numerous pharmaceuticals and natural products. acs.orgias.ac.in When substituted, its stereochemistry plays a pivotal role in determining its biological activity and physical properties. In 3-(1H-pyrrol-1-yl)piperidine, the C3 carbon of the piperidine ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(1H-pyrrol-1-yl)piperidine and (S)-3-(1H-pyrrol-1-yl)piperidine.

The piperidine ring itself typically adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at any given carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For a 3-substituted piperidine, this results in a conformational equilibrium between the axial and equatorial conformers.

The preference for the axial or equatorial position is largely governed by steric hindrance. Generally, bulky substituents preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). rsc.org The pyrrole (B145914) group, being a relatively large, planar substituent, is expected to have a strong preference for the equatorial position to minimize these unfavorable interactions. The conformational free energies for various substituents on a piperidine ring can be determined experimentally, often using NMR spectroscopy. nih.gov

Table 1: Predicted Conformational Preference for the 3-(1H-pyrrol-1-yl) Group

| Substituent Position | Key Interactions | Predicted Stability |

|---|---|---|

| Equatorial | Staggered arrangement relative to the ring carbons. | More stable, favored conformation. |

| Axial | 1,3-diaxial steric strain with axial hydrogens at C1 and C5. | Less stable, disfavored conformation. |

Spectroscopic Research Techniques for Structure Elucidation in Pyrrole-Piperidine Systems

The definitive structure of this compound, including the stereochemistry and conformational details, is elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity and stereochemistry of the molecule. uobasrah.edu.iq

¹H NMR: The spectrum would show distinct signals for the pyrrole and piperidine protons. The pyrrole protons would appear in the aromatic region (typically δ 6.0-7.0 ppm). The piperidine protons would be found in the aliphatic region (δ 1.5-3.5 ppm). The chemical shift and coupling constants of the H3 proton on the piperidine ring are particularly informative for determining its axial or equatorial orientation. rsc.org

¹³C NMR: The spectrum would display signals for the four unique carbons of the pyrrole ring and the five carbons of the piperidine ring. The chemical shifts provide information about the electronic environment of each carbon atom. ipb.pt Two-dimensional NMR techniques, such as NOESY, can confirm the spatial proximity of protons, providing definitive evidence for the conformational preference of the pyrrolyl group. ktu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrole C2/C5 | ~6.7 | ~118 |

| Pyrrole C3/C4 | ~6.2 | ~109 |

| Piperidine C2 | 2.8 - 3.2 | ~54 |

| Piperidine C3 | 3.0 - 3.5 | ~58 |

| Piperidine C4 | 1.6 - 2.0 | ~25 |

| Piperidine C5 | 1.6 - 2.0 | ~23 |

| Piperidine C6 | 2.7 - 3.1 | ~46 |

Data are estimated based on typical values for substituted pyrroles and piperidines. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the molecule would show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) is dominated by cleavage of the piperidine ring. scielo.br The most common fragmentation is α-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom, which is a characteristic fragmentation pathway for cyclic amines. miamioh.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. youtube.com The spectrum would show characteristic absorption bands for the N-H stretch of the piperidine amine, C-H stretches for both the aromatic pyrrole and aliphatic piperidine rings, and C-N stretching vibrations. The absence of a pyrrole N-H stretch would confirm the N-substitution.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3500 (broad) |

| Pyrrole C-H | Aromatic Stretch | 3000 - 3100 |

| Piperidine C-H | Aliphatic Stretch | 2850 - 2960 |

| C=C | Pyrrole Ring Stretch | 1500 - 1600 |

Data are based on standard IR correlation tables. chemicalbook.comresearchgate.netyoutube.com

Conformational Dynamics and Molecular Geometry Analysis

The study of conformational dynamics focuses on the interconversion between different spatial arrangements of atoms in a molecule. For this compound, the primary dynamic process is the chair-chair interconversion of the piperidine ring. This process equilibrates the axial and equatorial conformers of the 3-pyrrol-1-yl substituent.

Computational methods, such as Density Functional Theory (DFT), are often employed to model the molecular geometry and predict the relative energies of different conformers. mdpi.com Such calculations can quantify the energy difference (ΔG) between the axial and equatorial forms. For a bulky substituent at the 3-position, the equatorial conformer is significantly lower in energy. researchgate.netd-nb.info This preference is driven by the avoidance of unfavorable 1,3-diaxial steric interactions that destabilize the axial conformer. nih.gov

Table 4: Key Molecular Geometry Parameters

| Parameter | Ring System | Description | Typical Value |

|---|---|---|---|

| Bond Angle | Piperidine | C-C-C | ~111° |

| Bond Angle | Piperidine | C-N-C | ~112° |

| Bond Angle | Pyrrole | C-N-C | ~109° |

| Bond Angle | Pyrrole | C-C-C | ~107° |

| Dihedral Angle | Piperidine Ring | Defines the chair conformation | ~55-60° |

| Dihedral Angle | C2-C3-N(pyr)-C(pyr) | Describes the orientation of the pyrrole ring | Varies with conformation |

Structure Activity Relationship Sar and Molecular Design Principles for Pyrrole Piperidine Systems

Influence of Substituent Variations on Biological Activity Profiles

The biological activity of pyrrole-piperidine derivatives is highly sensitive to the nature and position of substituents on both the pyrrole (B145914) and piperidine (B6355638) rings. Research has shown that even minor chemical modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

For instance, in a study of N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides, it was found that the pharmacological activities of these tetrahydropyridine (B1245486) (THP) derivatives are dependent on the substituent ring moiety. nih.gov Specifically, sulfonamide (SO2)-substituted THPs demonstrated notable efficacy in attenuating nitric oxide production in lipopolysaccharide-activated microglial cells, indicating anti-inflammatory potential. nih.gov This suggests that the electronic properties of the substituent play a crucial role in modulating biological response.

In a different context, the substitution pattern on heterocyclic rings has been shown to directly impact tuberculostatic activity. When comparing 6-substituted pyridine (B92270) and pyrazine (B50134) derivatives, a consistent trend in activity was observed, with the order of potency being piperidine > pyrrolidine (B122466) > morpholine. nih.gov This highlights the importance of the basicity and lipophilicity of the substituent in determining antibacterial efficacy.

Furthermore, the introduction of a pyrrolidine group at the 4-position of a central piperidine ring in a series of benzothiazole (B30560) derivatives was found to enhance human peroxisome proliferator-activated receptor δ (hPPARδ) activity and subtype selectivity. nih.gov This led to the discovery of a potent PPARδ agonist with excellent ADME (absorption, distribution, metabolism, and excretion) properties, underscoring the value of the pyrrolidinyl-piperidine moiety in achieving desired pharmacological profiles. nih.gov

The stereochemistry of the pyrrolidine ring is another critical factor. The introduction of a chiral center can significantly influence biological activity. For example, a 3-R-methylpyrrolidine substituent can promote a pure ERα antagonist and selective ER degrader profile for breast cancer treatment, whereas a 3-S-methylpyrrolidine or an unsubstituted pyrrolidine may have different effects. nih.gov Moreover, the cis- or trans-configuration of substituents on the pyrrolidine ring can be a determining factor for activity, with the cis-orientation being preferred for certain PPARα/γ dual agonists. nih.gov

Table 1: Influence of Substituent Variations on the Biological Activity of Pyrrole-Piperidine Analogs

| Scaffold/Analog | Substituent Variation | Biological Target/Activity | Key Finding | Reference |

| N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridines | Benzamide vs. Benzene sulfonamide | Anti-inflammatory (Nitric Oxide inhibition) | SO2-substituted derivatives showed higher potency. | nih.gov |

| 6-substituted Pyridines/Pyrazines | Piperidine, Pyrrolidine, Morpholine | Tuberculostatic | Piperidine substitution resulted in the highest activity. | nih.gov |

| Piperidinyl/piperazinyl benzothiazoles | Introduction of a 4-pyrrolidinyl group on the piperidine ring | hPPARδ agonism | Enhanced agonist activity and subtype selectivity. | nih.gov |

| Pyrrolidine-2,5-diones | Substituents at position 3 | Anticonvulsant | Activity is strongly affected by the nature of the substituent at this position. | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidines | Variation of the linker between piperidine and a lipophilic group | Protein Kinase B (PKB) inhibition | Led to the identification of potent and orally bioavailable inhibitors. | nih.gov |

Pharmacophore Elucidation for Pyrrole-Piperidine Based Ligands

A pharmacophore model for pyrrole-piperidine based ligands outlines the essential three-dimensional arrangement of chemical features required for biological activity. While a universal pharmacophore for all targets is not feasible, key recurring features can be identified from SAR studies.

For many pyrrole-piperidine derivatives, the core scaffold itself serves as a fundamental pharmacophoric element, providing a rigid framework that correctly positions key interaction groups. The nitrogen atoms in both the pyrrole and piperidine rings can act as hydrogen bond acceptors or be protonated to form salt bridges with acidic residues in a binding pocket.

The substitution pattern dictates the specific pharmacophoric features. For example, in cocaine analogs with a piperidine core, the affinity for the dopamine (B1211576) transporter (DAT) and the ability to inhibit monoamine reuptake is a function of the size of the substituent on an oxadiazole ring, which acts as a bioisostere for an ester group. nih.gov This indicates the presence of a well-defined hydrophobic pocket in the target protein that can accommodate substituents of a specific size.

The development of potent and selective inhibitors often relies on identifying and optimizing these key interactions. The spatial relationship between hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features is critical for high-affinity binding.

Rational Design Strategies for Targeted Compound Development in Drug Discovery

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. researchgate.net For pyrrole-piperidine systems, this involves a combination of ligand-based and structure-based approaches.

A conformational restriction strategy is one powerful approach. For example, in the development of Akt inhibitors, a series of 3,4-disubstituted piperidine derivatives were designed to constrain the molecule's conformation, leading to improved potency and reduced off-target effects, such as hERG blockage. nih.gov This strategy can enhance binding affinity by reducing the entropic penalty of binding and can improve selectivity by favoring a conformation that is complementary to the target's binding site.

Structure-based design, which utilizes the three-dimensional structure of the target protein, is another key strategy. By understanding the binding site's topology and key interactions, medicinal chemists can design molecules that fit precisely and interact optimally with the target. This approach was instrumental in the discovery of 3,4,6-trisubstituted piperidine derivatives as potent Akt inhibitors. nih.gov

Furthermore, innovative synthetic methodologies can significantly accelerate the drug discovery process. A recently developed modular strategy for piperidine synthesis, which combines biocatalytic carbon-hydrogen oxidation and radical cross-coupling, provides a streamlined and cost-effective way to create complex, three-dimensional piperidine-containing molecules. news-medical.net Such advancements enable the rapid exploration of chemical space and the generation of diverse compound libraries for screening.

"Escape from Flatland" Approaches in Analog Design

The pyrrole-piperidine scaffold is well-suited for this design principle. The non-planar nature of the piperidine ring and the sp³-hybridized carbons of the pyrrolidine ring contribute to a more three-dimensional molecular shape. nih.gov This inherent three-dimensionality allows for a more extensive exploration of chemical space and can lead to novel interactions with biological targets.

Strategies to further enhance the three-dimensionality of pyrrole-piperidine analogs include the introduction of stereocenters, the use of bridged or spirocyclic systems, and the application of synthetic methods like photocycloaddition to create more complex and conformationally constrained scaffolds. nih.govnih.gov For example, the synthesis of various regio- and diastereoisomers of substituted piperidines allows for a systematic exploration of 3D fragment space, providing a rich source of building blocks for fragment-based drug discovery. whiterose.ac.uk By moving away from flat, two-dimensional structures, medicinal chemists can design novel pyrrole-piperidine derivatives with improved pharmacological profiles and a higher probability of success in the drug development pipeline. researchgate.netresearchgate.net

Biological Activities and Pharmacological Investigations Excluding Clinical Human Trial Data

Antimicrobial Research Applications

Derivatives of pyrrole (B145914) and piperidine (B6355638) are recognized for their activity against a spectrum of microbial pathogens. nih.govresearchgate.net Research has explored their efficacy against bacteria, fungi, and protozoa, revealing promising candidates for further development.

Antibacterial Efficacy Studies

The antibacterial potential of compounds containing pyrrole and piperidine moieties has been evaluated against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.comnih.gov

One study focused on newly synthesized piperidine derivatives, (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate, which were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The methyl ester derivative, in particular, showed excellent antibacterial activity, comparable to the standard drug chloramphenicol against S. aureus. biointerfaceresearch.com

In another research area, a series of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides were synthesized and found to possess antibacterial properties. researchgate.net Furthermore, studies on pyrrolamide-class inhibitors have identified compounds that can effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB domain of DNA gyrase. nih.gov For instance, 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide demonstrated exceptional antibacterial efficacy, with a Minimum Inhibitory Concentration (MIC) value of 0.008 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. nih.gov

Other research has shown that certain piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives can inhibit the growth of various bacterial strains, including S. aureus, Bacillus subtilis, Yersinia enterocolitica, E. coli, and Klebsiella pneumoniae, with MIC values ranging from 32 to 512 µg/ml. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Showed excellent activity, comparable to chloramphenicol against S. aureus. | biointerfaceresearch.com |

| Pyrrolamide derivative (a GyrB/ParE inhibitor) | Staphylococcus aureus, Escherichia coli | Exhibited exceptional efficacy with MIC values of 0.008 µg/mL and 1 µg/mL, respectively. | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | Inhibited growth with MIC values of 32-512 µg/ml. | nih.gov |

| Streptopyrroles B and C | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | Demonstrated notable activity with MIC values between 0.7 and 2.9 µM. | nih.gov |

Antifungal Efficacy Studies

The investigation of pyrrole and piperidine derivatives extends to their potential use against fungal pathogens. researchgate.netresearchgate.netderpharmachemica.com Studies have demonstrated that specific structural modifications can lead to significant antifungal activity.

For example, research into benzoyl and sulfonyl derivatives of Piperidine-4-carboxamide revealed that one of the sulfonyl derivatives exhibited good antifungal activity. researchgate.netresearchgate.net In a broader screening, various synthesized pyrrole derivatives were tested against fungal organisms, with some showing promising results. derpharmachemica.com For instance, one novel pyrrole derivative containing a thiadiazole ring was found to be highly active against Aspergillus niger. derpharmachemica.com

Additionally, studies on piperidine and pyrrolidine substituted halogenobenzenes showed that these compounds inhibited the growth of the yeast-like fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. nih.gov

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Piperidine-4-carboxamide sulfonyl derivative | Not specified | Reported to have good antifungal activity. | researchgate.netresearchgate.net |

| Pyrrole derivative with a thiadiazole ring | Aspergillus niger | Demonstrated high activity compared to the standard. | derpharmachemica.com |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Candida albicans | Inhibited growth with MIC values of 32-512 µg/ml. | nih.gov |

Antiprotozoal Activities, including Antimalarial Potency

The structural features of the 3-(1H-pyrrol-1-yl)piperidine scaffold are found in compounds investigated for activity against various protozoan parasites. A series of 44 1-phenethyl-4-aminopiperidine derivatives were screened in vitro against parasites responsible for major diseases. nih.gov This screening identified 33 compounds active against the chloroquine- and pyrimethamine-resistant K1 strain of Plasmodium falciparum, the parasite that causes malaria, with 50% inhibitory concentrations (IC50) ranging from 0.17 to 5 µM. nih.gov

Furthermore, 29 of these molecules were selectively active against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis (HAT), with IC50 values from 0.12 to 10 µM. nih.gov

In other research, highly substituted pyrazole derivatives containing a 4-phenylpiperidin-1-yl chain showed promising antiplasmodial effects against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. nih.gov These compounds are thought to represent a promising avenue for the development of new antimalarial agents. nih.govmdpi.com

Antineoplastic and Apoptosis-Inducing Properties

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives containing pyrrole and piperidine rings have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).

In Vitro Cellular Proliferation Inhibition Assays

Numerous studies have demonstrated the antiproliferative effects of pyrrole- and piperidine-containing compounds across a variety of human cancer cell lines.

A series of diarylureas and diarylamides possessing a 1H-pyrrolo[3,2-c]pyridine scaffold were tested against melanoma cell lines. nih.gov Many of these compounds demonstrated superior potency to the standard drug Sorafenib, with some bisamide derivatives showing IC50 values in the two-digit nanomolar range against a panel of nine melanoma cell lines. nih.gov

In another study, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative, RDS 60, was evaluated against head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com The compound caused a significant decrease in cell viability, with a calculated EC50 of 2.5 µM for CAL27 cells and 2.9 µM for FaDu cells after 48 hours of treatment. mdpi.com

New pyrrole derivatives have also been tested against human adenocarcinoma cell lines of the colon (LoVo), breast (MCF-7), and ovary (SK-OV-3). mdpi.com Several of these compounds demonstrated dose- and time-dependent cytotoxic activity, with the highest antitumor properties observed against the LoVo colon cancer cells. mdpi.com For example, after a 24-hour treatment with a 50 µM concentration, one of the lead compounds reduced LoVo cell viability to 45.81%. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (IC50/EC50 Values) | Reference |

|---|---|---|---|

| 1H-pyrrolo[3,2-c]pyridine bisamide derivatives | NCI-9 Melanoma panel | 2-digit nanomolar IC50 values. | nih.gov |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole (RDS 60) | CAL27, FaDu (HNSCC) | EC50 at 48h: 2.5 µM (CAL27), 2.9 µM (FaDu). | mdpi.com |

| Novel Pyrrole Derivative (4d) | LoVo (Colon Adenocarcinoma) | Reduced viability to 45.81% at 50 µM after 24h. | mdpi.com |

| Piperidine Derivative (17a) | PC3 (Prostate Cancer) | IC50 value of 0.81 µM. | researchgate.net |

Investigation of Apoptotic Mechanisms in Malignant Cell Lines

Beyond simply inhibiting proliferation, understanding the mechanism by which these compounds kill cancer cells is vital. Several studies have confirmed that derivatives of pyrrole and piperidine can induce apoptosis.

A novel piperazine derivative was found to potently induce caspase-dependent apoptosis in cancer cells. researchgate.net This action was linked to the inhibition of multiple cancer signaling pathways, including PI3K/AKT and Src family kinases. researchgate.net Similarly, a study on novel piperidine derivatives identified a compound that induced apoptosis in prostate cancer (PC3) cells. researchgate.net

The (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative RDS 60 was shown to block the cell cycle in the G2/M phase and induce apoptosis activation in HNSCC cells at a concentration of 2 µM after 24 hours. mdpi.com

The induction of apoptosis is often mediated by a family of proteins called caspases. nih.gov Research on α-cyano indolylchalcones, which can be related to the pyrrole structure, found that a lead compound enhanced apoptosis in HCT116 colon carcinoma cells by stimulating the production of caspases-3, -8, and -9. nih.gov This suggests that such compounds can trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov The activation of caspase-3, in particular, is a key step in the apoptotic pathway, leading to the cleavage of cellular substrates and cell death. nih.gov

Neuropharmacological Investigations

The inherent structure of pyrrolidinyl and piperidinyl moieties has prompted extensive investigation into their roles in neuropharmacology.

Derivatives of the this compound scaffold have been synthesized and evaluated for their binding affinities to various neurotransmitter receptors, which are crucial in mediating neurological functions.

Dopamine (B1211576) Receptors: The affinity of these compounds for dopamine receptors, particularly the D2, D3, and D4 subtypes, has been a subject of interest. For instance, replacing a piperazine ring with an appropriately substituted piperidine in certain compounds can shift selectivity. One study noted that moving from an imidazole to a pyrrole and replacing piperazine with a substituted piperidine resulted in a compound with binding affinities (Ki) of 27.8 nM for D2, 2.6 nM for D3, and 3074 nM for D4 receptors, indicating a degree of selectivity for the D3 receptor. researchgate.net Another compound, S33138, which incorporates a tetrahydro nih.gov-benzopyrano[3,4-c]pyrrol ring system, demonstrated a 25-fold higher affinity for human dopamine D3 receptors (pKi of 8.7) compared to D2L (pKi of 7.1) and D2S (pKi of 7.3) receptors. nih.gov

Serotonin Receptors: The serotonin system is another key target. Studies have explored derivatives for their ability to bind to serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT). The 3-(4-piperidyl)-1H-indole scaffold is known for its SERT inhibition. nih.gov Research into 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has shown that these compounds can exhibit good affinity for SERT. nih.gov For example, one derivative in a series showed a high affinity for the 5-HT1A receptor (Ki = 128.0 nM) and SERT (Ki = 9.2 nM). nih.gov

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, have also been investigated as targets for pyrrole-containing compounds. A series of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides were assessed for their affinity to human CB1 and CB2 receptors. nih.gov One derivative emerged as a potent CB1 ligand with a Ki value of 5.6 nM and acted as an inverse agonist. nih.gov Further studies on similar structures confirmed that several ligands showed potent affinity for the hCB1 receptor, with Ki concentrations comparable to reference compounds. nih.govebi.ac.uk

Interactive Data Table: Receptor Binding Affinities of Selected this compound Derivatives Below is a sortable and searchable table summarizing the binding affinities (Ki values) of various derivatives for different neurotransmitter receptors.

| Compound Class | Receptor Target | Ki (nM) | Selectivity Notes |

| Substituted Piperidine-Pyrrole Analogue | Dopamine D2 | 27.8 | Shows selectivity for D3 over D2 and D4 receptors. |

| Substituted Piperidine-Pyrrole Analogue | Dopamine D3 | 2.6 | Shows selectivity for D3 over D2 and D4 receptors. |

| Substituted Piperidine-Pyrrole Analogue | Dopamine D4 | 3074 | Shows selectivity for D3 over D2 and D4 receptors. |

| 1-Phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamide | Cannabinoid CB1 | 5.6 | Potent ligand, also acts as an inverse agonist. |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivative | 5-HT1A | 128.0 | Also shows high affinity for SERT. |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivative | SERT | 9.2 | Also shows high affinity for 5-HT1A. |

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of these enzymes can have therapeutic effects in conditions such as depression and neurodegenerative diseases. mdpi.comresearchgate.net

Research has shown that derivatives of 3-(1H-pyrrol-1-yl)-2-oxazolidinones act as potent and selective inhibitors of monoamine oxidase type A (MAO-A). nih.gov These compounds were designed as pyrrole analogues of toloxatone, an antidepressant. The majority of the synthesized derivatives displayed higher inhibitory activity against MAO-A than MAO-B. nih.gov For example, (R)-5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone was found to be 78-fold more potent than toloxatone. nih.gov A separate study on 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones also reported highly potent inhibitory effects against the MAO-A isoform, with Ki values in the nanomolar range (0.004–0.52 µM), while their activity against MAO-B was significantly lower. researchgate.net

Interactive Data Table: MAO-A Inhibition by Pyrrole-Oxazolidinone Derivatives This table allows for sorting and searching of Ki values for MAO-A inhibition by different derivatives.

| Compound Series | Ki for MAO-A (µM) | Notes |

| 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones | 0.004 - 0.52 | Showed significantly lower activity against MAO-B. |

| N1-methyl derivatives | 0.004 - 0.087 | Among the most potent and A-selective compounds in their series. |

| N1-benzyl derivative | 0.009 | Demonstrated high potency for MAO-A inhibition. |

Anti-inflammatory and Immunomodulatory Research

The pyrrole scaffold is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Consequently, researchers have investigated novel pyrrole derivatives for their potential anti-inflammatory and immunomodulatory activities.

Enzyme Target Modulation (Beyond Neuropharmacology)

Beyond their neuropharmacological effects, derivatives containing the this compound motif have been explored for their ability to modulate other critical enzymes involved in infectious diseases.

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. nih.gov Bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a new family of HIV-1 integrase inhibitors. nih.gov These compounds showed low micromolar inhibitory potencies in in vitro assays, with a preference for inhibiting the strand transfer reaction over 3'-processing. nih.gov Notably, a representative inhibitor from this class retained most of its potency against three major raltegravir-resistant integrase mutant enzymes. nih.govresearchgate.net This suggests that this structural class could be developed further to overcome clinical resistance to existing HIV-1 integrase inhibitors. nih.gov

Enoyl-acyl carrier protein (ACP) reductase (InhA) is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. connectjournals.com It is a key target for antitubercular drugs. Several studies have investigated pyrrole derivatives as potential inhibitors of this enzyme.

New series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substitutedphenoxy)acetyl)benzohydrazides have been synthesized and evaluated as inhibitors of enoyl ACP reductase. nih.gov Many of these compounds demonstrated dual inhibition against both enoyl ACP reductase and dihydrofolate reductase, another important antitubercular target. nih.gov Molecular docking studies supported the binding interactions of these compounds within the active sites of these enzymes. nih.gov Another study on pyrrolyl pyrazoline carbaldehydes also identified compounds with good antitubercular activity, with the most active compound showing a minimum inhibitory concentration (MIC) of 3.125 µg/ml against the H37Rv strain of M. tuberculosis. nih.gov

Lck Kinase Inhibition

There is no specific information available in the provided search results to indicate that this compound has been investigated as an inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the signaling pathways of T-cells and a target for various therapeutic areas, including autoimmune diseases and cancer. researchgate.netpatsnap.com While numerous piperidine and pyrrole-containing derivatives have been explored as kinase inhibitors, data directly linking this compound to Lck inhibition is not present in the search findings. nih.govnih.goved.ac.uk

Other Investigated Biological Activities

Comprehensive pharmacological studies detailing other biological activities of this compound are not available in the provided search results. The piperidine and pyrrole scaffolds are found in a wide array of pharmacologically active molecules with activities including, but not limited to, anti-inflammatory, analgesic, and anti-cancer effects. nih.govnih.govijnrd.orgresearchgate.net However, the specific biological profile of this compound itself has not been detailed in the accessible literature. Research on related but distinct molecular structures, such as N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides and benzimidazole-based pyrrole/piperidine hybrids, has shown activities like anti-inflammatory and potential anti-Alzheimer's properties, respectively. nih.govnih.gov It is important to note that these findings are not directly applicable to this compound due to significant structural differences.

Table 1: Investigated Biological Activities of Structurally Related Compound Classes (Not this compound)

| Compound Class | Investigated Activity | Reference |

| N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides | Anti-inflammatory | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids | Potential Anti-Alzheimer's (Acetylcholinesterase and Butyrylcholinesterase inhibition) | nih.gov |

| 4-(1-pyrrolidinyl) Piperidine Derivatives | Analgesic | researchgate.net |

It is crucial to reiterate that the data presented in the table above pertains to derivatives and not to this compound itself.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(1H-pyrrol-1-yl)piperidine. These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its chemical behavior.

Prediction of Reactivity and Stability

The reactivity and stability of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of LUMO (ELUMO) relates to its ability to accept electrons. A higher EHOMO value suggests a greater tendency for electron donation, which is a key characteristic for effective corrosion inhibitors that adsorb onto metal surfaces.

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For instance, in studies evaluating its derivatives for corrosion inhibition, a low ΔE is considered favorable as it enhances the molecule's ability to interact with the d-orbitals of metal atoms.

Other quantum chemical parameters derived from these calculations, such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), further quantify the molecule's reactive tendencies. These parameters are instrumental in predicting how this compound will interact with other chemical species, such as a metal surface in a corrosive environment.

Table 1: Quantum Chemical Parameters for this compound Derivatives (Note: The following data is illustrative and based on typical findings for similar compounds in corrosion inhibition studies. Actual values may vary based on the specific derivative and computational method.)

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | High value indicates strong electron-donating ability. |

| ELUMO | -0.9 eV | Low value suggests potential for electron acceptance. |

| Energy Gap (ΔE) | 4.9 eV | A smaller gap correlates with higher reactivity. |

| Dipole Moment (μ) | 2.5 D | A non-zero value indicates an asymmetric charge distribution, influencing solubility and adsorption. |

| Electronegativity (χ) | 3.35 eV | Measures the power of an atom to attract electrons to itself. |

| Global Hardness (η) | 2.45 eV | A lower value indicates a "softer" molecule, which is more reactive. |

Analysis of Intermolecular Non-Covalent Interactions

The functionality of this compound, particularly in condensed phases and in its interactions with surfaces, is governed by non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial for the formation of stable supramolecular structures and for the adsorption process in applications like corrosion inhibition.

The primary non-covalent interactions involving this molecule include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Hydrogen bonding: Although the pyrrole (B145914) nitrogen is part of an aromatic system and the piperidine (B6355638) nitrogen is tertiary, other parts of a substituted derivative could potentially participate in hydrogen bonding.

π-π stacking: The pyrrole ring, being an aromatic system, can engage in π-π stacking interactions with other aromatic systems.

In the context of corrosion inhibition, the interaction between the π-electrons of the pyrrole ring and the vacant d-orbitals of metal atoms is a critical aspect of its adsorption and protective film formation. Computational models can map the electrostatic potential surface of the molecule, identifying electron-rich regions (like the pyrrole ring and the piperidine nitrogen) that are prone to electrophilic attack or interaction with positively charged metal surfaces.

Molecular Docking and Ligand-Target Interaction Predictions

Currently, there is a limited body of publicly available research focused on the molecular docking of this compound with specific biological targets. While the principles of molecular docking are applicable to any small molecule and its potential receptor, detailed studies predicting its binding affinity and interaction modes with proteins or enzymes are not extensively documented in the scientific literature. Such studies would typically involve computational screening against a library of biological targets to identify potential pharmacological applications.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Similar to molecular docking, detailed molecular dynamics (MD) simulations of this compound in a biological context are not widely reported. MD simulations are a powerful tool for observing the conformational flexibility of a molecule over time and for analyzing the stability of a ligand-receptor complex. For this compound, MD simulations have been more prominently applied in the field of materials science.

Applications in Materials Science: Corrosion Inhibition Studies

A significant area of application for this compound and its derivatives, as explored through computational studies, is in the prevention of metal corrosion. These compounds are investigated as potential corrosion inhibitors for metals like steel in acidic media.

Computational studies in this domain combine quantum chemical calculations and molecular dynamics simulations to model the inhibitor-metal interface. DFT calculations, as described in section 6.1.1, are used to determine the molecule's reactivity and the likely sites of interaction. The electron-rich pyrrole ring and the nitrogen atom of the piperidine ring are identified as key centers for adsorption onto the metal surface.

Molecular dynamics simulations are then employed to study the adsorption behavior of this compound molecules on a metal surface (e.g., an iron crystal lattice) in a simulated corrosive solution. These simulations provide insights into the binding energy between the inhibitor and the metal, the orientation of the adsorbed molecules, and the surface coverage. A high binding energy indicates strong adsorption and, consequently, a more stable and effective protective layer. The simulations can also reveal how the inhibitor molecules displace water and other corrosive species from the metal surface, thus preventing the electrochemical processes that lead to corrosion. The radial distribution function can be analyzed to confirm the formation of a protective layer.

Intellectual Property and Academic Innovation Landscape

Patenting Trends in Research on Pyrrole-Piperidine Derivatives

The patenting landscape for heterocyclic compounds, particularly those incorporating pyrrole (B145914) and piperidine (B6355638) scaffolds, is vibrant and overwhelmingly directed towards pharmaceutical applications. These structural motifs are cornerstones in medicinal chemistry, forming the core of numerous approved drugs. researchgate.net Consequently, patenting activity for their derivatives is a key indicator of innovation in the pharmaceutical sector.

Recent trends indicate a strong focus on developing novel derivatives with specific therapeutic activities. A significant portion of patents for pyrrole-piperidine and related structures, such as pyrrolopyrimidines and azaindoles, are for their use as kinase inhibitors in anticancer therapies. google.comnih.gov These compounds often mimic the purine (B94841) ring of ATP, enabling them to interfere with the signaling pathways that drive cancer cell proliferation. nih.gov For instance, a Chinese patent describes pyrrolopyrimidine derivatives with a piperidine moiety for use as inhibitors of protein kinases like PAKs and GCK, targeting hyperproliferative diseases such as cancer. google.com

The search for new scaffolds and the need to control drug properties like metabolism and solubility have also driven a shift towards more three-dimensional, non-aromatic heterocycles in drug discovery. openaccessgovernment.org This has spurred academic and industrial research into new synthetic methods for these complex molecules, which in turn leads to new patentable inventions. openaccessgovernment.org

Patents in this chemical space typically fall into several categories, providing a multi-layered approach to intellectual property protection:

Composition of Matter Patents: These protect novel pyrrole-piperidine compounds themselves.

Method of Use Patents: These cover new therapeutic applications of known or novel compounds.

Process Patents: These protect new and efficient synthetic routes to these molecules.

The following table provides a generalized overview of the types of patents filed for heterocyclic compounds, including pyrrole-piperidine derivatives, and their primary applications.

| Patent Type | Focus of a Patent for a Pyrrole-Piperidine Derivative | Primary Application Area | Illustrative Example from Broader Heterocyclic Chemistry |

| Composition of Matter | A novel substituted 3-(1H-pyrrol-1-yl)piperidine with a unique substitution pattern. | Pharmaceuticals | Novel pyrrolopyrimidine compounds as protein kinase inhibitors. google.com |

| Method of Use | The use of a specific pyrrole-piperidine derivative for treating a particular type of cancer. | Oncology | Use of pyrrole derivatives as antifungal agents. google.com |

| Process | A new, more efficient, and scalable method for synthesizing this compound. | Chemical Manufacturing | Development of new synthetic routes for piperidine derivatives. nih.gov |

Role of Academic Research in Driving Patentable Discoveries in the Chemical Space

Academic research is a fundamental engine of innovation in the chemical and pharmaceutical sciences. Universities and public research institutions are often the source of groundbreaking discoveries that lay the groundwork for new patentable inventions. researchgate.net In the realm of heterocyclic chemistry, academic labs are at the forefront of developing novel synthetic methodologies and identifying new biological targets for compounds like pyrrole-piperidine derivatives. openaccessgovernment.org

The synthesis of complex molecules is a key area of academic contribution. For example, academic research has led to the development of new catalytic methods for the synthesis of 3-dimensional heterocycles, which are of increasing interest to the pharmaceutical industry. openaccessgovernment.org An abstract from a scientific meeting details the academic synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives as potential anticancer agents, highlighting the direct role of academic research in creating potentially patentable new chemical entities. researchgate.net

Furthermore, academic research plays a crucial role in elucidating the mechanisms of action of new compounds and identifying their therapeutic potential. This fundamental biological research is often the basis for "method of use" patents, which can be highly valuable. The relationship between academia and industry is often symbiotic, with academic discoveries providing the innovative spark that industry can then develop and commercialize. researchgate.net

However, the increasing trend of academic patenting is not without its complexities. While it can facilitate the translation of research into real-world applications, it also raises questions about the potential for restricting the free flow of knowledge. researchgate.net

Strategies for Technology Transfer and Commercialization from University Settings

The process of moving a discovery from a university laboratory to the marketplace is known as technology transfer. Universities have established dedicated Technology Transfer Offices (TTOs) to manage this process, which typically involves several key stages and strategies.

The initial step is the disclosure of an invention by a faculty member or researcher to the TTO. The TTO then assesses the invention's patentability and commercial potential. If deemed viable, the university will typically file for patent protection. The primary strategies for commercializing these academic inventions are:

Licensing: This is the most common approach, where the university grants a company the rights to use the patented technology in exchange for fees, royalties, or other forms of compensation. Licensing agreements can be exclusive or non-exclusive and are tailored to the specific technology and market.

Spin-offs: In some cases, a new company, or "spin-off," is created specifically to develop and commercialize the university's invention. The inventors themselves are often involved in these new ventures.

Sponsored Research Agreements: These involve a company providing funding for research in a university laboratory in exchange for rights to any resulting intellectual property.

The following table outlines the common pathways for commercializing academic research in the chemical sciences.

| Commercialization Strategy | Description | Key Players | Potential Outcome for a Pyrrole-Piperidine Compound |

| Licensing | An established pharmaceutical company licenses a university's patent for a new class of pyrrole-piperidine derivatives with promising preclinical data. | University TTO, Pharmaceutical Company | The company develops the compound into an approved drug, with the university receiving royalty payments. |

| Spin-off Company | University researchers who discovered a novel synthetic route to a key pyrrole-piperidine intermediate form a new company to commercialize the technology. | University Researchers, Venture Capitalists, University TTO | The spin-off company supplies the intermediate to larger pharmaceutical companies or develops its own drug candidates. |

| Sponsored Research Agreement | A biotechnology company funds a university lab's research into the therapeutic applications of a specific pyrrole-piperidine compound in exchange for an option to license the technology. | University Research Group, Biotechnology Company, University TTO | The collaboration leads to new discoveries and a potential licensing deal if the research is successful. |

The ultimate goal of these strategies is to ensure that promising scientific discoveries, including those related to novel chemical entities like this compound and its derivatives, can be translated into products and services that benefit society.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(1H-pyrrol-1-yl)piperidine derivatives?

Acylation reactions using activated carbonyl groups (e.g., benzoyl or pyrazolo-pyridine carbonyl) on piperidine precursors yield derivatives with high efficiency. For example, spiro-piperidine analogs can be synthesized via acylation of 1-benzyl-4-piperidone, achieving yields >85% under mild conditions (50–60°C, anhydrous DCM) . Optimization involves adjusting stoichiometry (1:1.2 piperidine:acyl chloride) and purification via flash chromatography.

Q. What safety protocols are essential when handling this compound derivatives?

These compounds often exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Mandatory protocols include:

- PPE: Nitrile gloves, lab coats, and eye protection with side shields .

- Ventilation: Use fume hoods to prevent inhalation of vapors or aerosols.

- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. Which spectroscopic techniques are recommended for structural elucidation?

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and pyrrole N-H stretches (~3400 cm⁻¹) .

- GC-MS : Useful despite low molecular ion intensity (0.5–8%); focus on fragmentation patterns (e.g., loss of CO or pyrrole substituents) .

- NMR : H NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and pyrrole aromatic protons (δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How can contradictions in mass spectrometry data (e.g., low molecular ion intensity) be resolved?

Low molecular ion intensity in GC-MS (common for piperidine derivatives) necessitates complementary methods:

- HRMS (High-Resolution MS) : Provides accurate mass for empirical formula confirmation.

- LC-MS/MS : Enhances detection via soft ionization (e.g., ESI) and collision-induced dissociation .

- Isotopic labeling : Track fragmentation pathways using deuterated analogs .

Q. What computational strategies model this compound interactions with biological targets?

- Docking studies : Use InChI-derived 3D structures (e.g., InChIKey: NQQPVABHZYPINF) to predict binding affinities for CNS targets like σ receptors .

- MD simulations : Assess stability of piperidine-pyrrole conformers in lipid bilayers (e.g., 20-ns trajectories with CHARMM forcefields) .

Q. How can spiro-piperidine derivatives be designed using this scaffold?

Spiro compounds (e.g., spiro[piperidine-4,2'-quinolines]) are synthesized via:

- Cyclization : React 1-benzyl-4-piperidone with dihydroquinoline precursors under acidic conditions.

- Acylation : Introduce acyl groups at the piperidine nitrogen to stabilize spiro junctions (yields >90%) .

Q. What HPLC conditions optimize separation of structurally similar analogs?

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in acetonitrile/water (10%→90% ACN over 30 min).

- Detection : UV at 254 nm for pyrrole/piperidine chromophores .

Q. How to conduct structure-activity relationship (SAR) studies for CNS activity?

- Modifications : Vary substituents on the pyrrole ring (e.g., 4-methyl, 3-fluoro) and piperidine N-acyl groups.

- Assays : Measure binding affinity to σ-1 receptors (radioligand displacement) and assess blood-brain barrier permeability via PAMPA .

Q. What stability challenges arise under varying pH and temperature conditions?

- pH sensitivity : Piperidine derivatives degrade in acidic media (pH <3) via ring-opening; stabilize with buffered solutions (pH 6–8).

- Thermal stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of pyrrole moieties .

Q. How can this compound act as a ligand in catalytic systems?

- Metal coordination : The pyrrole nitrogen and piperidine lone pair bind transition metals (e.g., Pd, Cu) for cross-coupling reactions.

- Applications : Catalyze Suzuki-Miyaura reactions (e.g., aryl bromide coupling) with turnover numbers (TON) up to 10⁴ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.